molecular formula C10H7NO3S B378119 [(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO ACETATE

[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO ACETATE

Cat. No.: B378119
M. Wt: 221.23g/mol
InChI Key: LHGWAWQMKZPWEA-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO ACETATE is an organic compound with the molecular formula C10H7NO3S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO ACETATE can be achieved through several methods. One common approach involves the reaction of benzothiophene-2,3-dione with hydroxylamine to form the oxime derivative, followed by acetylation to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO ACETATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO ACETATE involves its interaction with molecular targets and pathways within biological systems. The oxime group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the sulfur atom in the benzothiophene ring can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound, which lacks the oxime and acetyl groups.

    Benzothiophene-2,3-dione: Similar structure but without the oxime group.

    Benzothiophene-2,3-dione oxime: Lacks the acetyl group compared to [(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]AMINO ACETATE.

Uniqueness

This compound is unique due to the presence of both the oxime and acetyl groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H7NO3S

Molecular Weight

221.23g/mol

IUPAC Name

[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino] acetate

InChI

InChI=1S/C10H7NO3S/c1-6(12)14-11-10-9(13)7-4-2-3-5-8(7)15-10/h2-5H,1H3/b11-10-

InChI Key

LHGWAWQMKZPWEA-KHPPLWFESA-N

SMILES

CC(=O)ON=C1C(=O)C2=CC=CC=C2S1

Isomeric SMILES

CC(=O)O/N=C\1/C(=O)C2=CC=CC=C2S1

Canonical SMILES

CC(=O)ON=C1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

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